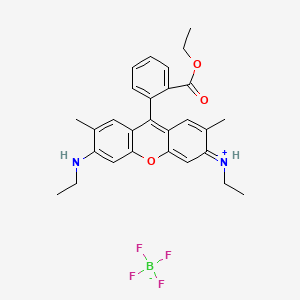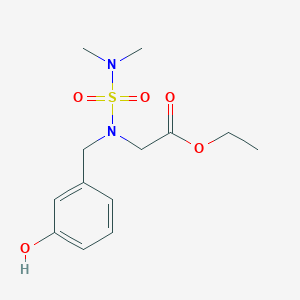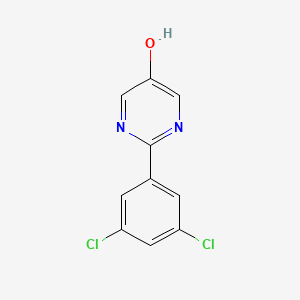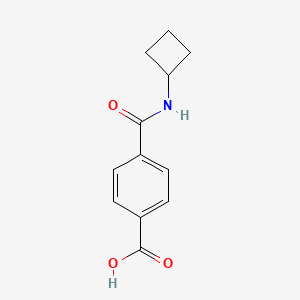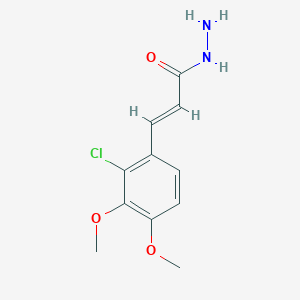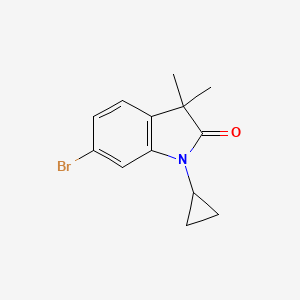
6-Bromo-1-cyclopropyl-3,3-dimethyl-indolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-1-cyclopropyl-3,3-dimethyl-indolin-2-one is a synthetic compound belonging to the indolinone family Indolinones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-cyclopropyl-3,3-dimethyl-indolin-2-one typically involves the bromination of a suitable indolinone precursor. One common method involves the reaction of 1-cyclopropyl-3,3-dimethyl-indolin-2-one with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-cyclopropyl-3,3-dimethyl-indolin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The indolinone core can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide, thiols, or amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, boronic acids, and appropriate bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-indolinone derivative, while a Suzuki-Miyaura coupling reaction would result in a biaryl-indolinone compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: Utilized as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-1-cyclopropyl-3,3-dimethyl-indolin-2-one is not fully elucidated, but it is believed to interact with specific molecular targets and pathways. For instance, indolinone derivatives are known to inhibit certain enzymes and receptors, which can lead to various biological effects. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1,3-dihydro-2H-indol-2-one: Another brominated indolinone with similar structural features.
1-Cyclopropyl-3,3-dimethyl-indolin-2-one: The non-brominated precursor of the compound.
6-Bromo-3,3-dimethyl-indolin-2-one: A structurally related compound with a different substitution pattern.
Uniqueness
6-Bromo-1-cyclopropyl-3,3-dimethyl-indolin-2-one is unique due to the presence of both the bromine atom and the cyclopropyl group, which can impart distinct chemical and biological properties. The combination of these features makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C13H14BrNO |
|---|---|
Molecular Weight |
280.16 g/mol |
IUPAC Name |
6-bromo-1-cyclopropyl-3,3-dimethylindol-2-one |
InChI |
InChI=1S/C13H14BrNO/c1-13(2)10-6-3-8(14)7-11(10)15(12(13)16)9-4-5-9/h3,6-7,9H,4-5H2,1-2H3 |
InChI Key |
GUMNHLWFLSMNLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)Br)N(C1=O)C3CC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



